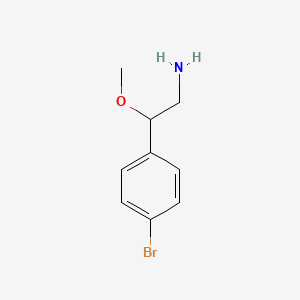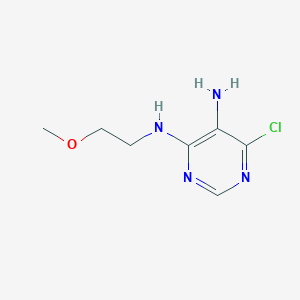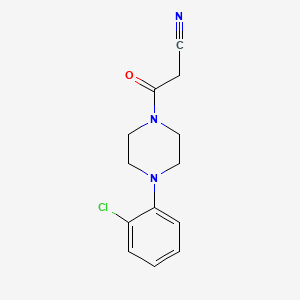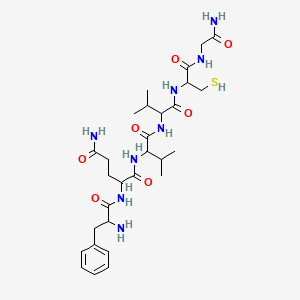
Imidazole-2-thiol, 1-(m-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-2-thiol, 1-(m-bromophenyl)- is a heterocyclic compound with the molecular formula C9H7BrN2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromophenyl group at the 1-position and a thiol group at the 2-position makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-2-thiol, 1-(m-bromophenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of heterogeneous catalysts and environmentally friendly solvents. For example, the use of copper-supported hydrotalcite as a catalyst in water has been explored for the synthesis of imidazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole-2-thiol, 1-(m-bromophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromophenyl group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the bromine atom can result in various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Imidazole-2-thiol, 1-(m-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of dyes for solar cells and other optical applications.
Wirkmechanismus
The mechanism of action of imidazole-2-thiol, 1-(m-bromophenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-diabetic effects are attributed to its inhibition of the enzyme α-glucosidase, which plays a key role in carbohydrate metabolism . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzo[d]imidazole-2-thiol: Similar in structure but lacks the bromophenyl group.
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols: These compounds have been studied for their anti-diabetic properties.
Uniqueness
Imidazole-2-thiol, 1-(m-bromophenyl)- is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25372-22-9 |
|---|---|
Molekularformel |
C9H7BrN2S |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C9H7BrN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) |
InChI-Schlüssel |
MVNASPZLDQMKDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N2C=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)



![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)


![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)



![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)

